(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
Description
Properties
IUPAC Name |
(2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFWHXZINCEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with morpholine and a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The purification process may involve recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., dimethylamino in ) reduce reaction efficiency compared to unsubstituted phenyl derivatives.
Structural and Crystallographic Differences
Structure-Activity Relationships (SARs) :
- Hydroxyl groups : Improve solubility and hydrogen-bonding capacity, critical for antifungal activity .
- Dimethylamino groups: Reduce antitrypanosomal efficacy but increase cytotoxicity, likely due to membrane disruption .
Computational and Mechanistic Insights
- α-Ketothioamides as PHGDH Inhibitors : Electron-deficient aryl groups (e.g., chloro) enhance binding to PHGDH’s active site via hydrophobic and halogen interactions . Bromo analogs may exhibit similar or stronger inhibition.
- Molecular Dynamics (MD) Simulations : Substituents like bromo could stabilize ligand-receptor complexes through van der Waals interactions, as seen in phosphite dehydrogenase studies .
Biological Activity
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 292.19 g/mol. Its structure features a brominated phenolic group and a morpholino moiety, which are significant for its biological interactions.
Research has indicated that this compound may exhibit several mechanisms of action, including:
- Anticancer Activity : The compound has been studied for its ability to inhibit various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer growth.
- Neuroprotective Effects : There is evidence suggesting that this compound may protect against neurodegenerative diseases by inhibiting pathways involved in neuronal cell death, particularly through the regulation of LRRK2 (Leucine-rich repeat kinase 2) activity, which is implicated in conditions like Parkinson's disease .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Neuroprotection | Inhibits neuronal death pathways | |
| Antimicrobial | Exhibits activity against specific pathogens |
Case Studies
- Anticancer Efficacy : A study investigated the effect of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation. These findings support its potential therapeutic role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Q & A
What are the established synthetic routes for (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione, and what key reaction parameters influence yield and purity?
Answer: The synthesis typically involves multi-step reactions, starting with bromination of the phenolic precursor followed by coupling with morpholine derivatives. Key parameters include solvent selection (e.g., dichloromethane or ethanol for polarity control), catalyst choice (palladium or copper complexes for cross-coupling efficiency), and temperature optimization to prevent side reactions . Purification via column chromatography or recrystallization is critical for isolating high-purity products.
How can crystallographic studies using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?
Answer: SHELXL refinement (via single-crystal X-ray diffraction) resolves bond lengths, angles, and torsion angles, while SHELXD/SHELXE assist in phase determination. For example, hydrogen-bonding networks (e.g., O–H···S interactions) and π-stacking can be quantified to explain stability and reactivity. The monoclinic space group P21/n is common for similar derivatives, with intermolecular interactions dictating crystal packing .
What spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting data between NMR and computational predictions be resolved?
Answer: 1H/13C NMR confirms substituent positions, while IR identifies thiocarbonyl (C=S) stretches (~1200 cm⁻¹). Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or dynamic processes. HSQC/HMBC experiments validate connectivity, and X-ray crystallography serves as the definitive method for structural resolution .
What computational strategies predict the bioactivity of this compound, and how do they compare with experimental results?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities to target proteins like kinases or GPCRs. Quantum mechanics/molecular mechanics (QM/MM) models evaluate electronic interactions. Experimental validation via enzyme inhibition assays or cellular viability tests may reveal discrepancies due to solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement .
How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitution reactions?
Answer: The bromine atom acts as a leaving group, while the hydroxyl group directs electrophilic substitution para to itself. The morpholino moiety’s electron-donating nature enhances nucleophilic attack at the thiocarbonyl center. Steric hindrance from the 2-bromo substituent can slow reactions, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
What challenges arise in achieving regioselective functionalization, and how can catalyst design address them?
Answer: Competing reaction sites (e.g., bromine vs. hydroxyl groups) require catalysts with precise steric control. Palladium complexes with bulky ligands (e.g., SPhos) promote Suzuki-Miyaura coupling at the bromine site, while protecting groups (e.g., acetyl) shield the hydroxyl group during functionalization .
How can researchers resolve contradictions between observed biological activity and computational predictions?
Answer: Discrepancies may stem from off-target effects or assay conditions. Dose-response curves and selectivity profiling (e.g., kinase panels) validate specificity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding data to reconcile computational models .
What experimental design principles optimize the compound’s stability under physiological conditions?
Answer: Accelerated stability studies (e.g., pH 2–9 buffers, 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the thiocarbonyl group). Formulation with cyclodextrins or liposomal encapsulation enhances aqueous stability. Real-time Raman spectroscopy monitors structural changes .
How do crystal packing forces affect the compound’s physicochemical properties and bioavailability?
Answer: Strong hydrogen bonds (e.g., O–H···O/S) increase melting points but reduce solubility. Co-crystallization with coformers (e.g., succinic acid) disrupts tight packing, improving dissolution rates. Powder X-ray diffraction (PXRD) tracks polymorphic transitions affecting bioavailability .
What methodologies validate target engagement in cellular models for this compound?
Answer: CRISPR-Cas9 knockout of the putative target protein assesses activity loss. Cellular thermal shift assays (CETSA) confirm binding-induced protein stabilization. Fluorescent probes (e.g., FRET) visualize subcellular localization and target engagement in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
